molecular formula C9H14ClNO2 B7724829 [2-(4-Methoxyphenoxy)ethyl]ammonium chloride

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride

Cat. No.: B7724829
M. Wt: 203.66 g/mol
InChI Key: YCFXTJDWVNEVEX-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is a quaternary ammonium compound characterized by a 4-methoxyphenoxy group attached to an ethyl chain terminated by an ammonium chloride moiety. Its molecular formula is C₉H₁₄ClNO₂, with a molecular weight of 203.45 g/mol (calculated). The compound’s CAS registry number is 98953-23-2, and it is available at 97% purity for research applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)ethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-2-4-9(5-3-8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFXTJDWVNEVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenoxy)ethyl]ammonium chloride typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with ammonium chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(4-Methoxyphenoxy)ethyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between [2-(4-Methoxyphenoxy)ethyl]ammonium chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Amine Type Key Structural Features
This compound 98953-23-2 C₉H₁₄ClNO₂ 203.45 4-methoxy phenoxy Primary ammonium Ethyl chain, para-methoxy phenoxy
4-(2-Methoxyphenoxy)benzylamine hydrochloride 1169974-82-6 C₁₄H₁₆ClNO₂ 273.74* 2-methoxy phenoxy Primary ammonium Benzylamine, ortho-methoxy phenoxy
2-(4-Hydroxy-3-methoxyphenyl)ethylamine hydrochloride - C₉H₁₄ClNO₃ 219.45 4-hydroxy,3-methoxy Primary ammonium Ethyl chain, hydroxyl + methoxy
2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride 100956-00-1 C₁₅H₁₈ClNO₂ 279.77 4-methoxy phenoxy Primary ammonium Extended phenyl-ethyl chain

*Estimated based on molecular formula.

2.1 Structural and Functional Differences

Substituent Position: The para-methoxy group in the target compound contrasts with ortho-methoxy in 4-(2-Methoxyphenoxy)benzylamine hydrochloride (). The 4-hydroxy-3-methoxy substitution in 2-(4-Hydroxy-3-methoxyphenyl)ethylamine hydrochloride () introduces hydrogen bonding capacity, which may improve aqueous solubility but reduce lipid solubility .

Amine Chain Length and Type: The ethylammonium chain in the target compound offers flexibility and shorter steric bulk compared to the benzylamine group in ’s compound. This difference may influence binding interactions in biological systems .

Counterion Effects :

  • Chloride ions (as in the target compound) generally enhance water solubility compared to acetate or other anions (e.g., methacholine chloride in ). However, chloride salts may exhibit higher hygroscopicity .

Biological Activity

[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with enzymes and receptors, leading to significant biochemical effects.

The synthesis of this compound typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with ammonium chloride. This reaction is performed under specific conditions, often using solvents such as ethanol or methanol, and requires heating to facilitate product formation.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various biochemical responses. The exact molecular targets may vary depending on the context of use, but the compound has been noted for its role in enzyme interactions, particularly in biochemical assays .

Enzyme Interaction

Research indicates that this compound can influence enzyme activity significantly. For instance, it has been used in studies examining enzyme kinetics and inhibition mechanisms. The compound's structure allows it to act as a competitive inhibitor for certain enzymatic reactions, which can be crucial for understanding metabolic pathways and drug interactions .

Antimicrobial Properties

There is emerging evidence suggesting that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound may selectively target certain cancer cell lines while sparing normal cells. For example, studies have reported low cytotoxic effects on non-cancerous cells at concentrations where significant effects are observed on cancerous cells .

Study 1: Enzyme Inhibition

In a study focusing on purine nucleoside phosphorylase (PNP), derivatives of this compound were synthesized and evaluated for their inhibitory effects. The results indicated that some derivatives exhibited IC50 values in the low nanomolar range against human PNP, demonstrating potent selectivity towards pathogenic enzymes over human counterparts .

CompoundIC50 (nM)Selectivity
Compound A19High
Compound B4Very High

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of this compound against Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

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